molecular formula C19H26N2O6 B11829887 1-Benzyl 4-(tert-butyl) 2-methyl (S)-piperazine-1,2,4-tricarboxylate

1-Benzyl 4-(tert-butyl) 2-methyl (S)-piperazine-1,2,4-tricarboxylate

Cat. No.: B11829887
M. Wt: 378.4 g/mol
InChI Key: FUMOVDZJNXKHJM-HNNXBMFYSA-N
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Description

1-Benzyl 4-(tert-butyl) 2-methyl (S)-piperazine-1,2,4-tricarboxylate is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The unique structure of this compound, featuring a piperazine ring substituted with benzyl, tert-butyl, and methyl groups, makes it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl 4-(tert-butyl) 2-methyl (S)-piperazine-1,2,4-tricarboxylate typically involves multi-step organic reactions. One common method includes the alkylation of piperazine with benzyl chloride, followed by the introduction of tert-butyl and methyl groups through subsequent reactions. The reaction conditions often require the use of strong bases like sodium hydride or potassium tert-butoxide and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl 4-(tert-butyl) 2-methyl (S)-piperazine-1,2,4-tricarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or aldehydes present in the compound to alcohols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF or THF.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

1-Benzyl 4-(tert-butyl) 2-methyl (S)-piperazine-1,2,4-tricarboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Benzyl 4-(tert-butyl) 2-methyl (S)-piperazine-1,2,4-tricarboxylate involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    1-Benzyl 4-(tert-butyl) piperazine: Lacks the methyl and tricarboxylate groups, leading to different chemical and biological properties.

    4-(tert-butyl) 2-methyl piperazine:

Uniqueness: The presence of benzyl, tert-butyl, and methyl groups in 1-Benzyl 4-(tert-butyl) 2-methyl (S)-piperazine-1,2,4-tricarboxylate provides a unique combination of steric and electronic effects, making it distinct from other piperazine derivatives

Properties

Molecular Formula

C19H26N2O6

Molecular Weight

378.4 g/mol

IUPAC Name

1-O-benzyl 4-O-tert-butyl 2-O-methyl (2S)-piperazine-1,2,4-tricarboxylate

InChI

InChI=1S/C19H26N2O6/c1-19(2,3)27-17(23)20-10-11-21(15(12-20)16(22)25-4)18(24)26-13-14-8-6-5-7-9-14/h5-9,15H,10-13H2,1-4H3/t15-/m0/s1

InChI Key

FUMOVDZJNXKHJM-HNNXBMFYSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCN([C@@H](C1)C(=O)OC)C(=O)OCC2=CC=CC=C2

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(C(C1)C(=O)OC)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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